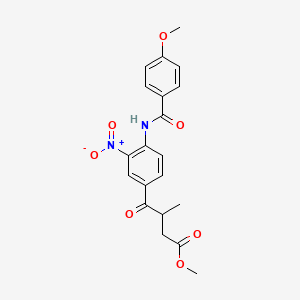
Methyl 4-(4-(4-methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoate
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzamido group, a nitrophenyl group, and a methyl-oxobutanoate group. These groups suggest that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for each of the functional groups. For example, the methoxy group could be introduced using a methylation reaction, while the benzamido group could be formed through a reaction with benzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamido and nitrophenyl groups suggests that the compound could have a planar structure, while the methoxy and methyl-oxobutanoate groups could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could undergo reduction to form an amine, while the ester group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Soluble Epoxide Hydrolase (sEH) Inhibition
This compound has been explored for its potential as a soluble epoxide hydrolase inhibitor . sEH is an enzyme involved in the metabolism of fatty acids, which can influence blood pressure and inflammation. Inhibitors of sEH are considered promising therapeutic agents for treating hypertension and vascular inflammation. The compound’s structure allows it to effectively target the sEH enzyme, potentially improving pharmacokinetic profiles and exhibiting considerable in vitro sEH inhibitory activity .
Anti-Trypanosomal Activity
The benzoic acid derivatives, which include the compound , have shown trypanocidal activity . This is particularly relevant in the treatment of Chagas disease, caused by the Trypanosoma cruzi parasite. The compound’s ability to inhibit the trans-sialidase enzyme, which is crucial for the parasite’s survival, makes it a candidate for novel anti-Chagas drugs .
Anti-Inflammatory Properties
Due to its role in sEH inhibition, the compound may also exhibit anti-inflammatory properties . By modulating the levels of epoxyeicosatrienoic acids (EETs), it could potentially reduce inflammation, which is beneficial in various cardiovascular diseases .
Pain Management
The modulation of EETs through sEH inhibition can also have an impact on pain perception . This compound could be part of a new class of painkillers that work by reducing inflammatory responses, offering an alternative to traditional analgesics .
Cardiovascular Disease Treatment
The compound’s effects on sEH and its role in the metabolism of fatty acids suggest potential applications in treating cardiovascular diseases . By influencing vascular smooth muscle cell migration and thrombolysis, it could contribute to the development of new cardiovascular medications .
Hypertension Management
As an sEH inhibitor, this compound could be used to manage hypertension . It may help in relaxing vascular conduit and dilating renal afferent arterioles, thus lowering blood pressure .
Vascular Inflammation Treatment
The compound’s inhibitory action on sEH suggests a role in the treatment of vascular inflammation . It could help in reducing leukocyte adhesion and platelet aggregation, which are key factors in vascular inflammation .
Pharmacokinetic Enhancements
Research into this compound also includes efforts to improve its pharmacokinetic properties , such as solubility and bioavailability. This is crucial for developing effective and safe pharmaceuticals that can be readily absorbed and utilized by the body .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[4-[(4-methoxybenzoyl)amino]-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-12(10-18(23)29-3)19(24)14-6-9-16(17(11-14)22(26)27)21-20(25)13-4-7-15(28-2)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRUHPOPLACNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551210 | |
| Record name | Methyl 4-[4-(4-methoxybenzamido)-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(4-methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoate | |
CAS RN |
74149-72-7 | |
| Record name | Methyl 4-[(4-methoxybenzoyl)amino]-β-methyl-3-nitro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74149-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[4-(4-methoxybenzamido)-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanoic acid, 4-[(4-methoxybenzoyl)amino]-β-methyl-3-nitro-γ-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















